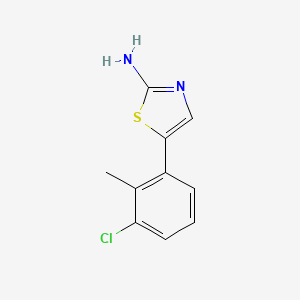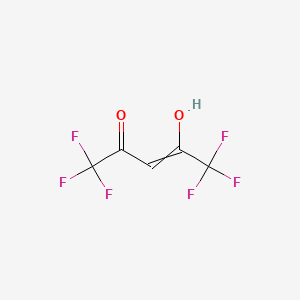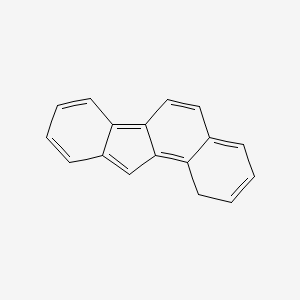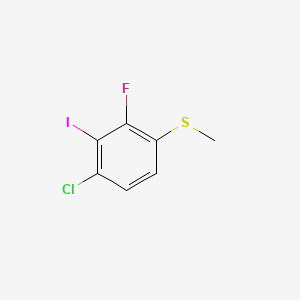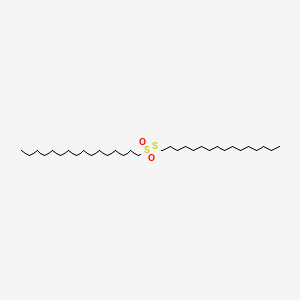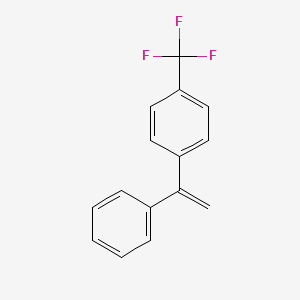![molecular formula C36H18F12O6S2 B14762264 (1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with two sulfonic acid groups and multiple trifluoromethyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid typically involves multiple steps, starting with the preparation of the binaphthalene core. . The sulfonation of the binaphthalene core is carried out using sulfonating agents under controlled conditions to ensure the selective introduction of sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound may involve the use of flow chemistry techniques, which offer greater control and efficiency over traditional batch processes . These methods allow for the continuous production of the compound with high purity and yield, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acids or thiols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
Applications De Recherche Scientifique
(1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of (1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other binaphthalene derivatives and trifluoromethylated aromatic compounds, such as:
- 3,3’-Bis(trifluoromethyl)binaphthalene
- 3,3’-Bis(4-trifluoromethylphenyl)binaphthalene
- 3,3’-Bis(3,5-difluorophenyl)binaphthalene
Uniqueness
What sets (1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid apart is its combination of sulfonic acid and trifluoromethyl groups, which confer unique chemical properties, such as high acidity, strong electron-withdrawing effects, and enhanced lipophilicity. These properties make it particularly valuable in applications requiring strong interactions with biological targets or high chemical stability .
Propriétés
Formule moléculaire |
C36H18F12O6S2 |
|---|---|
Poids moléculaire |
838.6 g/mol |
Nom IUPAC |
3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-sulfonaphthalen-1-yl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C36H18F12O6S2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)55(49,50)51)30-26-8-4-2-6-18(26)14-28(32(30)56(52,53)54)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16H,(H,49,50,51)(H,52,53,54) |
Clé InChI |
CNNJFOJFLZBMEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)S(=O)(=O)O)S(=O)(=O)O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


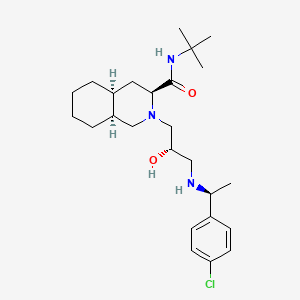
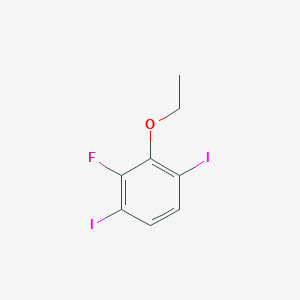
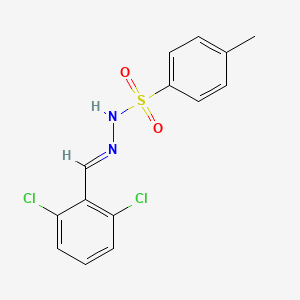
![disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B14762220.png)
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14762233.png)

![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)
